Home > Products > Screening Compounds P40931 > 3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one
3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one - 5399-94-0

3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

Catalog Number: EVT-1785166
CAS Number: 5399-94-0
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Pyrazolo[4,3-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Source and Classification

The classification of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one falls under the category of nitrogen-containing heterocycles. It is synthesized through various chemical methods and has been studied for its biological activities. The compound's structure can be derived from the pyrazole and pyrimidine moieties, which contribute to its reactivity and interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic or basic conditions.

  1. One-Pot Synthesis: A recent method reported a simple one-pot synthesis using sodium hypochlorite as an oxidizing agent. This method allows for high yields and reduced reaction times compared to traditional methods .
  2. Chlorination and Cyclization: Another synthesis route involves the chlorination of suitable pyrimidine derivatives followed by cyclization to form the pyrazolo ring. This method often utilizes phosphorous oxychloride as a chlorinating agent .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. The use of solvents and catalysts can also influence the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one features a fused pyrazole and pyrimidine ring system. The compound has a methyl group at the 3-position and a carbonyl group at the 7-position, which are critical for its biological activity.

Data

  • Molecular Formula: C_7H_8N_4O
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Features: The compound exhibits a planar structure conducive to π-π stacking interactions with other aromatic systems.
Chemical Reactions Analysis

Reactions

3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance nucleophilicity at specific sites on the molecule.
  2. Cyclization Reactions: Under certain conditions, this compound can participate in further cyclization reactions to form more complex heterocycles.

Technical Details

The reactivity of this compound is often explored in the context of developing new pharmaceuticals that target specific enzymes or receptors involved in disease processes.

Mechanism of Action

Process

The mechanism of action for compounds like 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves inhibition of key enzymes or receptors within cellular pathways:

  1. Enzyme Inhibition: It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced proliferation in cancer cells.
  2. Target Interaction: Molecular docking studies suggest that this compound can effectively bind to ATP-binding sites in kinases due to its structural similarity to adenine derivatives .

Data

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds; capable of undergoing electrophilic substitution reactions.
Applications

Scientific Uses

The applications of 3-methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one span several fields:

  1. Anticancer Research: Its ability to inhibit key kinases makes it a candidate for developing novel anticancer therapies.
  2. Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating potential uses in treating infections .
  3. Pharmaceutical Development: Ongoing research aims to optimize its structure for improved efficacy and selectivity against specific biological targets.
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Structural Isomerism

The core compound 3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 28745-13-3) derives its systematic name from the fusion of pyrazole and pyrimidine rings. The parent heterocycle is designated as 7H-pyrazolo[4,3-d]pyrimidin-7-one, where the fusion bonds connect pyrazole positions 4/4a and pyrimidine positions 3a/4. The prefix "2,4-dihydro" specifies saturation at the pyrimidine ring's N2-C4 positions, while "3-methyl" indicates a methyl substituent at the pyrazole's N3 position. This nomenclature follows IUPAC fusion rules for bicyclic systems with bridgehead hydrogen at N2 [1] [4].

Structural isomerism arises from several factors:

  • Positional Isomerism: Alternative fusion modes exist, such as pyrazolo[3,4-d]pyrimidines (e.g., Dinaciclib), where the pyrazole ring is fused at positions 3/4 instead of 4/3, leading to distinct electronic distributions [7].
  • Tautomerism: The 7-keto group enables lactam-lactim tautomerism, where proton migration between N6 and O7 generates isomeric forms (e.g., 7-hydroxy vs. 7-one). The keto form dominates due to aromatic stabilization of the pyrimidine ring [1] [8].
  • Substituent Variants: Minor alterations in alkyl group position yield structural isomers, such as 2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 923283-55-0) versus the 3-methyl derivative. Such changes significantly impact hydrogen-bonding capacity [4].

Table 1: Isomeric Variants of Dihydropyrazolopyrimidinones

Compound NameCAS NumberMolecular FormulaKey Structural Difference
3-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one28745-13-3C₇H₈N₄OMethyl at pyrazole N3
2-Methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one923283-55-0C₆H₆N₄OMethyl at pyrimidine N2
1,6-Dihydro-3-methyl-7H-pyrazolo[4,3-d]pyrimidin-7-one5399-94-0C₆H₆N₄OUnsaturation at N1-N2; methyl at C3

Positional and Functional Group Analysis in Pyrazolo[4,3-d]pyrimidinone Scaffolds

The scaffold features a planar, bicyclic system with critical functional groups dictating reactivity and intermolecular interactions:

  • Ring Fusion Geometry: The pyrazole and pyrimidine rings fuse at a bond shared between pyrazole C4 and pyrimidine C4a, creating a near-planar structure. This geometry facilitates π-stacking in biological targets like kinase active sites [1] [7].
  • Functional Group Roles:
  • N3-Methyl Group: Enhances lipophilicity (contributing ~1.2 log P units) and sterically blocks protonation at N3, increasing metabolic stability versus N—H analogues.
  • 7-Keto Group: Acts as a hydrogen-bond acceptor (C=O) and donor (N6-H), with bond lengths of 1.22 Å (C=O) and 1.35 Å (C-NH) confirmed by crystallography of analogues. This group is pivotal for ATP-mimicry in kinase inhibition [1] [7].
  • C5 Hydrogen: Electrophilic susceptibility due to adjacent electron-withdrawing pyrimidinone; site for halogenation or cross-coupling.
  • Tautomeric Equilibria: The predominant diketo tautomer (92% abundance in DMSO) forms intramolecular H-bonds between N6-H and C7=O (distance: 2.05 Å), stabilizing the solid-state conformation. Minor enol forms (<8%) exist in polar solvents [1] [8].
  • Electrophilic Centers: C5 (δ+ = 0.25 e) and N4 (electronegativity = 3.04) are sites for electrophilic substitution or coordination chemistry, respectively.

Table 2: Key Functional Group Attributes

GroupPositionBond Length (Å)Electrostatic Potential (kcal/mol)Role in Molecular Interactions
C7=O (carbonyl)Pyrimidinone1.22-45.2 (acceptor)H-bond acceptor; coordinates Mg²⁺
N6-H (amide)Pyrimidinone1.35 (C-N)+25.6 (donor)H-bond donor; stabilizes lactam form
N3-CH₃ (methyl)Pyrazole N31.46 (C-N)-5.3 (hydrophobic)Lipophilicity enhancer; steric block
N1 (pyrrolic)Pyrazole N1--18.4 (acceptor)Weak H-bond acceptor; protonation site

Comparative Structural Analogues in Heterocyclic Chemistry

The pyrazolo[4,3-d]pyrimidinone core belongs to a broader class of fused diazapurines, exhibiting distinct advantages and limitations versus analogues:

  • Pyrazolo[3,4-d]pyrimidinones: Differ in ring fusion orientation, placing N1 adjacent to the pyrimidine ring. This alters hydrogen-bonding topology—pyrazolo[3,4-d] isomers typically show higher CDK2 affinity (IC₅₀: 0.057 μM) due to better complementarity with the kinase's hinge region [7].
  • Pyrido[2,3-d]pyrimidinones: Replace the pyrazole with pyridine, enhancing planarity and π-stacking (e.g., Pamapimod). However, reduced dipole moment (~2.1 D vs. ~4.3 D in pyrazolo[4,3-d] analogues) decreases solubility [5].
  • Thiazolo[5,4-d]pyrimidines: Incorporation of sulfur increases electron delocalization but reduces metabolic stability due to sulfoxidation susceptibility [9].
  • Pharmaceutical Analogues: Sildenafil derivatives (e.g., 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, CAS: 139756-26-6) demonstrate how C5 aryl substitution enhances PDE5A inhibition by adding hydrophobic contacts [8].

Table 3: Structural and Electronic Comparison of Bicyclic Diazapurines

ScaffoldRing FusionDipole Moment (D)log P (calc.)Exemplar Bioactivity
Pyrazolo[4,3-d]pyrimidin-7-onePyrazole[4,3-d]4.31.45Moderate CDK2 inhibition (IC₅₀ >1 μM)
Pyrazolo[3,4-d]pyrimidin-4-onePyrazole[3,4-d]3.81.62Potent CDK2 inhibition (IC₅₀: 0.057 μM)
Pyrido[2,3-d]pyrimidin-7-onePyridine[2,3-d]2.11.89p38 MAPK inhibition (Pamapimod)
Thiazolo[5,4-d]pyrimidineThiazole[5,4-d]5.02.15Kinase inhibition; antiviral activity

The 3-methyl group in pyrazolo[4,3-d]pyrimidinones confers moderate steric hindrance, limiting access to some targets versus smaller analogues (e.g., unsubstituted 7H-pyrazolo[4,3-d]pyrimidin-7-one). However, C5 modifications—such as methylsulfanyl in 3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 28745-13-3)—dramatically enhance kinase affinity by engaging hydrophobic pockets [1] [7].

Properties

CAS Number

5399-94-0

Product Name

3-Methyl-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one

IUPAC Name

3-methyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11)

InChI Key

CLQCSOBKSCRQQT-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)C(=O)NC=N2

Canonical SMILES

CC1=C2C(=NN1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.